
E3 ligase Ligand-Linker Conjugate 33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 33 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand that binds to the E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. The formation of a ternary complex between the E3 ligase, the target protein, and the conjugate leads to the ubiquitination and subsequent degradation of the target protein.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 33 involves several steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The linker is attached to the E3 ligase ligand through a suitable functional group. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, or other flexible linkers.
Target Ligand Synthesis: The ligand for the target protein is synthesized separately, following similar organic synthesis techniques.
Conjugation: The final step involves conjugating the E3 ligase ligand-linker to the target protein ligand. This is typically achieved through a coupling reaction, such as amide bond formation or click chemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography.
化学反应分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 33 undergoes several types of reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme: Transfers activated ubiquitin to the E3 ligase.
E3 Ligase: Facilitates the transfer of ubiquitin to the target protein.
Major Products Formed
The major product formed from these reactions is the polyubiquitinated target protein, which is subsequently degraded into smaller peptides by the proteasome.
科学研究应用
E3 ligase Ligand-Linker Conjugate 33 has numerous applications in scientific research:
Chemistry: Used to study the mechanisms of protein degradation and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer and neurodegenerative diseases.
Industry: Used in drug discovery and development to identify and validate new therapeutic targets.
作用机制
The mechanism of action of E3 ligase Ligand-Linker Conjugate 33 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific signaling pathways regulated by the target protein.
相似化合物的比较
E3 ligase Ligand-Linker Conjugate 33 is unique in its ability to selectively degrade target proteins through the ubiquitin-proteasome system. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Target proteins for degradation using the VHL E3 ligase.
Cereblon (CRBN) Ligand-Linker Conjugates: Utilize the CRBN E3 ligase for targeted protein degradation.
Mouse Double Minute 2 Homolog (MDM2) Ligand-Linker Conjugates: Employ the MDM2 E3 ligase for protein degradation.
This compound stands out due to its specific ligand and linker design, which can be tailored for different target proteins and E3 ligases, providing versatility in its applications.
属性
分子式 |
C31H41N5O6 |
|---|---|
分子量 |
579.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-17-31(18-34)10-13-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |
InChI 键 |
MHARIZXEJNJFSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


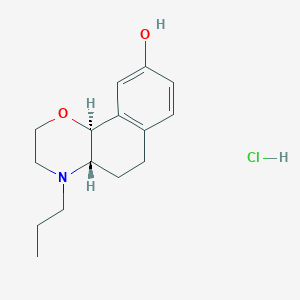
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
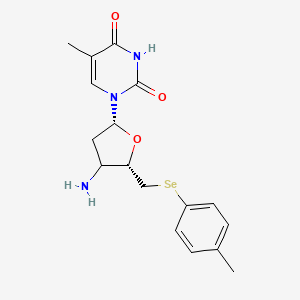
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
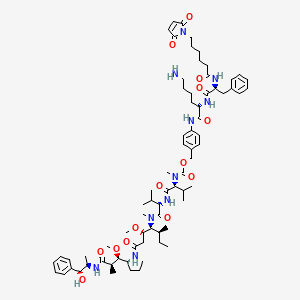
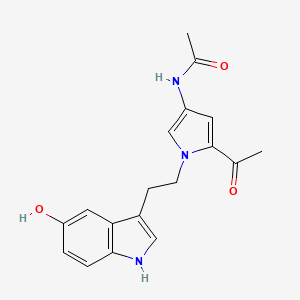
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
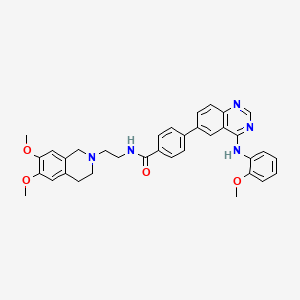
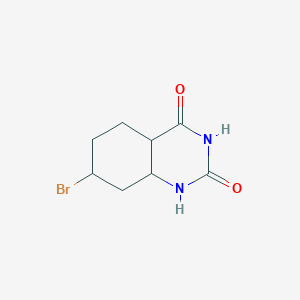
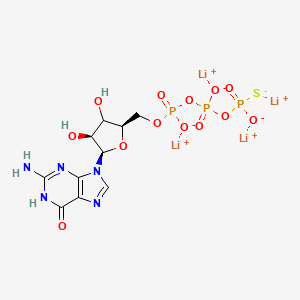
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

